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molecular formula C12H13NO2S B2991714 1-(benzenesulfonyl)cyclopentane-1-carbonitrile CAS No. 170803-75-5

1-(benzenesulfonyl)cyclopentane-1-carbonitrile

Cat. No. B2991714
M. Wt: 235.3
InChI Key: PBMRZDFZKLOELS-UHFFFAOYSA-N
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Patent
US08283378B2

Procedure details

629 mg (2.8 mmol) of benzyltriethylammonium chloride is added to 5 g (27.6 mmol) of benzenesulfonylacetonitrile and 6.55 g (30.3 mmol) of 1,4-dibromobutane in 50 ml of a 50% aqueous soda solution. The reaction mixture is stirred at room temperature for 3 h. It is then diluted with water and extracted with ethyl acetate. The organic phases are combined and washed with water. They are dried over magnesium sulfate, filtered and the solvents are evaporated. The residue is purified on silica gel (heptane/ethyl acetate, 50/50, v/v). 6.35 g of 1-benzenesulfonyl-cyclopentanecarbonitrile is obtained in the form of a beige powder. (Yield=98%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous soda solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
629 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([CH2:10][C:11]#[N:12])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:14][CH2:15][CH2:16][CH2:17]Br>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[C:1]1([S:7]([C:10]2([C:11]#[N:12])[CH2:17][CH2:16][CH2:15][CH2:14]2)(=[O:8])=[O:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)CC#N
Name
Quantity
6.55 g
Type
reactant
Smiles
BrCCCCBr
Name
aqueous soda solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
629 mg
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
They are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents are evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified on silica gel (heptane/ethyl acetate, 50/50

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1(CCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.35 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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